molecular formula C14H25NO2 B14171529 Ethanol, 2,2'-(1-adamantylimino)di- CAS No. 3716-67-4

Ethanol, 2,2'-(1-adamantylimino)di-

Cat. No.: B14171529
CAS No.: 3716-67-4
M. Wt: 239.35 g/mol
InChI Key: ROQCVXISIDHPHZ-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-(1-adamantylimino)di- (IUPAC name: 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)diethanol dihydrochloride) is a tertiary alkanolamine derivative featuring a rigid adamantyl group. The adamantane moiety, a diamondoid hydrocarbon, imparts exceptional thermal stability and lipophilicity to the compound . The compound’s molecular formula is C₂₆H₄₆Cl₂N₂O₂, with a molecular weight of 489.6 g/mol .

Properties

CAS No.

3716-67-4

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C14H25NO2/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16-17H,1-10H2

InChI Key

ROQCVXISIDHPHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethanol, 2,2’-(1-adamantylimino)di- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1-adamantylimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid structure of the adamantane moiety allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Additionally, the compound’s hydrophobic nature enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethanol, 2,2'-(Methylimino)di- (MDEA)

  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Key Properties :
    • Liquid at room temperature, miscible with water, hygroscopic.
    • Boiling point: 271°C , density: 1.088 g/cm³ at 30°C .
    • Applications: Widely used in gas sweetening (CO₂/H₂S removal) and as a pH regulator in cosmetics .
  • Comparison :
    • The methyl group in MDEA reduces steric hindrance, enhancing solubility in polar solvents compared to the adamantyl derivative. However, MDEA lacks the thermal stability conferred by the adamantane structure .

2,2′-(Tridecylimino)diethanol

  • Molecular Formula: C₁₇H₃₇NO₂
  • Molecular Weight : 299.49 g/mol
  • Key Properties: Long hydrophobic tridecyl chain increases lipophilicity. Applications: Nonionic surfactant in detergents and emulsifiers .
  • Comparison :
    • The tridecyl chain enhances surface activity but reduces thermal stability relative to the adamantyl group. The adamantyl derivative’s rigid structure may offer better performance in high-temperature applications .

Ethanol, 2,2'-(Dodecylimino)bis (Lauryldiethanolamine)

  • Molecular Formula: C₁₆H₃₅NO₂
  • Molecular Weight : 273.45 g/mol
  • Key Properties :
    • Used in fabric softeners and corrosion inhibitors.
    • Reaction thermochemistry: ΔrH° = -1004 ± 27 kJ/mol for ethoxylation reactions .
  • Comparison :
    • The dodecyl chain provides moderate hydrophobicity, but the adamantyl group’s three-dimensional structure could improve drug delivery efficiency due to enhanced membrane permeability .

N-Ethyldiethanolamine (EDEA)

  • Molecular Formula: C₆H₁₅NO₂
  • Molecular Weight : 133.19 g/mol
  • Key Properties :
    • Boiling point: 243°C , used in polymer stabilization and agrochemicals .
  • Comparison: The ethyl group balances hydrophilicity and lipophilicity, whereas the adamantyl derivative’s bulkiness may limit solubility in aqueous systems but improve performance in nonpolar matrices .

Structural and Functional Differences

Substituent Effects

  • Adamantyl Group :
    • Advantages : High thermal stability, rigidity, and resistance to oxidation.
    • Disadvantages : Reduced solubility in water, complex synthesis.
  • Alkyl Chains (C12, C13) :
    • Enhance surface activity but lower thermal stability.
  • Methyl/Ethyl Groups :
    • Improve solubility and reactivity in polar environments.

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